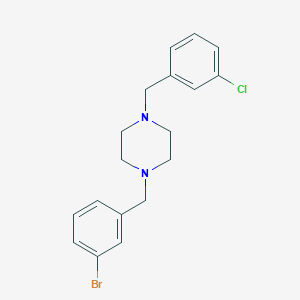
1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine, also known as BBP, is a chemical compound that belongs to the piperazine family. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain. BBP has been the subject of extensive scientific research due to its potential applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine acts as an antagonist of the dopamine D3 receptor, which means that it blocks the activity of this receptor. This, in turn, leads to a decrease in the release of dopamine in the mesolimbic pathway of the brain, which is believed to be responsible for the rewarding effects of drugs of abuse. By blocking the activity of the dopamine D3 receptor, 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine may be able to reduce the reinforcing effects of drugs of abuse and thus help to prevent relapse in individuals with drug addiction.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have a number of biochemical and physiological effects in the brain. For example, it has been shown to decrease the release of dopamine in the mesolimbic pathway, which is believed to be responsible for the rewarding effects of drugs of abuse. 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This suggests that 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine may have potential applications in the treatment of stress-related disorders such as anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine is its relatively low potency compared to other dopamine D3 receptor antagonists. This means that higher concentrations of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine may be required to achieve the desired effects.
Direcciones Futuras
There are a number of future directions for research on 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Another area of interest is the investigation of the potential applications of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine in the treatment of various neurological and psychiatric disorders. Finally, the development of new techniques for the synthesis and purification of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine may also be an area of future research.
Métodos De Síntesis
1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3-bromobenzyl chloride and 3-chlorobenzylamine with piperazine. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine has been studied extensively for its potential applications in the treatment of various neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and drug addiction. In particular, 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have a high affinity for the dopamine D3 receptor, which is believed to play a key role in the development of these disorders.
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2/c19-17-5-1-3-15(11-17)13-21-7-9-22(10-8-21)14-16-4-2-6-18(20)12-16/h1-6,11-12H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJSIDRTXNNOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-benzyl-1-[(isopropylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6068581.png)
![N-[2-(diethylamino)ethyl]-1-isobutyl-2-isopropyl-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B6068585.png)
![5-methyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6068588.png)
![N-(2,4-dichlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6068604.png)
![2-[4-[(5-methyl-2-furyl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6068623.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]benzamide](/img/structure/B6068627.png)
![3-ethoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6068629.png)
![5-methyl-3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-indazole](/img/structure/B6068636.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide](/img/structure/B6068646.png)
![4-allyl-5-[1-(4-chloro-3-methylphenoxy)-1-methylethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6068651.png)
![2'-(4-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B6068660.png)
![5-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6068668.png)
![7-(4-fluorophenyl)-3-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6068669.png)